molecular formula C7H13ClN2O3S B1458002 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824062-31-8

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1458002
M. Wt: 240.71 g/mol
InChI Key: DHCHNXQPZUFEMZ-UHFFFAOYSA-N
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Description

“3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 . It is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic five-membered moiety that is present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The Inchi Code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .


Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their synthetic chemistry. They are used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 224.64 .

Scientific Research Applications

Thiazolidinediones and Biological Potential

The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, including glitazones (1,3-thiazolidine-2,4-diones), have demonstrated significant pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential activities against various diseases, indicating a promising future in medicinal chemistry. The synthesis methodologies for these nuclei have evolved since the mid-nineteenth century, with a focus on green chemistry due to environmental concerns. The biological potential of these compounds is supported by their structure and stability, offering great pharmacological importance (Santos, Jones Junior, & Silva, 2018).

Molecular Pharmacology of PPARγ Agonists

The identification of the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ) as a target for thiazolidine-2,4-dione class of antihyperglycaemic agents has led to the development of novel PPARγ pharmacophores. This discovery opens avenues for treating Type 2 diabetes and potentially other metabolic disorders characterized by excess cardiovascular risk (Rami & Smith, 2000).

Thiazolidinediones as PTP 1B Inhibitors

2,4-Thiazolidinedione (TZD) scaffolds have been explored for their potential as PTP 1B inhibitors, targeting the negative regulator of insulin signaling to treat Type 2 diabetes mellitus (T2DM). Structural modifications to optimize potential PTP 1B inhibitors have been investigated, revealing specific pharmacophoric features crucial for designing potent inhibitors (Verma, Yadav, & Thareja, 2019).

Metabolic and Anti-Cancer Effects

TZDs, acting as PPARγ agonists, not only have metabolic effects beneficial for treating metabolic syndrome and type 2 diabetes but also possess anti-cancer effects. Interestingly, the anti-cancer effects of TZDs do not correlate well with PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is known to be aberrantly regulated in various cancers (Mughal, Kumar, & Vikram, 2015).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHNXQPZUFEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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